molecular formula C7H13NO2S B12503461 S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate

S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate

Cat. No.: B12503461
M. Wt: 175.25 g/mol
InChI Key: LNFXKCGSHVTOTK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

S-[3-(dimethylamino)-3-oxopropyl] ethanethioate

InChI

InChI=1S/C7H13NO2S/c1-6(9)11-5-4-7(10)8(2)3/h4-5H2,1-3H3

InChI Key

LNFXKCGSHVTOTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate Method

Synthesis of 3-(Dimethylamino)-3-oxopropanoic Acid

The synthesis begins with the preparation of 3-(dimethylamino)-3-oxopropanoic acid, a β-ketoamide precursor. This is achieved via lithiation-alkylation of a carboxamide. For example, a carboxamide derivative is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −60°C, followed by alkylation with methyl iodide. The resultant β-ketoamide is hydrolyzed under acidic conditions to yield the carboxylic acid.

Conversion to Acyl Chloride

The carboxylic acid is converted to its acyl chloride using oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C. The reaction is typically complete within 2 hours, yielding 3-(dimethylamino)-3-oxopropanoyl chloride.

Thioesterification with Ethanethiol

The acyl chloride is reacted with ethanethiol (1.2 equiv) in the presence of a base (e.g., pyridine) to neutralize HCl. The reaction proceeds in DCM at 0°C to room temperature, yielding the thioester. Purification via silica gel chromatography (15–40% ethyl acetate/heptane) affords the product in 68–76% yield .

Table 1: Reaction Conditions for Acyl Chloride Method
Step Reagents/Conditions Yield
Carboxylic acid synthesis LDA, THF, −60°C, methyl iodide 60–70%
Acyl chloride formation Oxalyl chloride, DCM, 0°C >90%
Thioesterification Ethanethiol, pyridine, DCM, 0°C → rt 68–76%

β-Ketoamide Alkylation Method

Lithiation of Carboxamide

A carboxamide (e.g., N,N-dimethylpropionamide) is deprotonated with LDA (1.3 equiv) in THF at −60°C. Hexamethylphosphoramide (HMPA) is added to stabilize the enolate.

Alkylation with Thioacetate

The enolate is alkylated with 2-bromoethyl thioacetate (1.4 equiv) at −50°C. After warming to room temperature, the β-keto thioester is obtained. This method avoids isolation of the acyl chloride and directly introduces the thioester group.

Table 2: β-Ketoamide Alkylation Parameters
Parameter Value
Temperature −60°C → rt
Solvent THF
Key Reagent 2-Bromoethyl thioacetate
Yield 70–82%

Alternative Thioesterification Approaches

Mitsunobu Reaction

A β-hydroxyamide is reacted with ethanethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method is less common due to competing side reactions but offers moderate yields (50–60%).

Coupling Agents

Carbodiimide-based reagents (e.g., EDC·HCl) facilitate direct coupling between 3-(dimethylamino)-3-oxopropanoic acid and ethanethiol. The reaction is conducted in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the thioester in 65–70% .

Critical Analysis of Methodologies

Efficiency and Scalability

  • Acyl chloride method : High yields but requires stringent anhydrous conditions.
  • β-Ketoamide alkylation : Scalable for industrial production due to one-pot synthesis.

Purification Challenges

Silica gel chromatography is essential for removing unreacted thiol and dimethylamide byproducts. Eluents with 10–35% ethyl acetate/heptane are optimal.

Chemical Reactions Analysis

Types of Reactions: S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thioester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry: In organic synthesis, S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The thioester linkage is susceptible to hydrolysis, releasing ethanethiol, which can further interact with cellular components. The compound may modulate enzyme activity or receptor function through these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

a) S-(3-Chloro-2-methyl-3-oxopropyl) Ethanethioate (CAS Not Provided)
  • Key Differences :
    • Substituents : Chlorine atom at the 3-oxopropyl position and a methyl group at C2.
    • Reactivity : Chlorine enhances electrophilicity, favoring nucleophilic substitution reactions.
    • Applications : Used in industrial synthesis (e.g., agrochemicals) with consumption trends tracked from 1997–2046 .
Parameter Target Compound S-(3-Chloro-2-methyl-3-oxopropyl) Ethanethioate
Molecular Formula C₇H₁₃NO₂S C₆H₉ClO₂S (inferred)
Molecular Weight 175.25 ~180.66
Key Functional Groups Dimethylamino Chloro, Methyl
Hazard Class Class 8 Likely Class 8 (corrosive)
b) S-[3-(1,3-Dioxoisoindol-2-yl)oxypropyl] Ethanethioate (CAS 1088-37-5)
  • Key Differences: Substituents: Dioxoisoindole group (aromatic bicyclic system) linked via an oxypropyl chain. Applications: Potential use in polymer chemistry or as a photostabilizer due to aromaticity .
Parameter Target Compound S-[3-(Dioxoisoindol)oxypropyl] Ethanethioate
Molecular Formula C₇H₁₃NO₂S C₁₃H₁₃NO₄S
Molecular Weight 175.25 279.32
Key Functional Groups Dimethylamino Dioxoisoindole
Solubility Polar solvents Likely low (aromatic hindrance)

Bioactive Derivatives

a) Tetrazole-Modified Derivatives (e.g., Compound 15k, CAS Not Provided)
  • Structure : Incorporates tetrazole (1H-tetrazol-5-yl) and benzyl groups.
  • Applications : Studied as potent agents in medicinal chemistry for enzyme inhibition (e.g., ACE inhibitors) .
Parameter Target Compound Tetrazole Derivative (15k)
Molecular Formula C₇H₁₃NO₂S C₂₄H₂₇N₇O₄S
Molecular Weight 175.25 509.56
Bioactivity Not reported High (enzyme inhibition)
Synthetic Complexity Moderate High (multi-step synthesis)
b) Sulfonamido-Pyridine Derivative (CAS 889675-05-2)
  • Structure : Features a phenylsulfonamido group and pyridine ring.
  • Applications: Potential use in kinase inhibition or antimicrobial agents .
Parameter Target Compound Sulfonamido-Pyridine Derivative
Molecular Formula C₇H₁₃NO₂S C₂₃H₂₉N₃O₅S₂ (inferred)
Key Functional Groups Dimethylamino Sulfonamido, Pyridine
Pharmacokinetics Uncharacterized Likely improved bioavailability

Cyclohexene-Based Analog

S-[1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl] Ethanethioate (CAS 40984-79-0)

  • Key Differences :
    • Substituents : Cyclohexene ring introduces stereochemical complexity.
    • Applications : Likely intermediate in terpene or steroid synthesis .
Parameter Target Compound Cyclohexene Derivative
Molecular Formula C₇H₁₃NO₂S C₁₃H₁₈O₂S (inferred)
Stereochemistry Achiral Chiral centers present
Stability Stable Heat-sensitive

Biological Activity

S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C7H13NO2S
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : this compound
  • InChI Key : InChI=1S/C7H13NO2S/c1-6(9)11-5-4-7(10)8(2)

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological systems, leading to various therapeutic applications.

The compound's mechanism of action is primarily through its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor function, influencing cellular processes such as signaling pathways and metabolic reactions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, sulfanylbenzamide thioesters have shown anti-HIV activity by disrupting zinc coordination in viral proteins . This suggests a potential avenue for research into the antiviral applications of this compound.

Anti-inflammatory Effects

Compounds derived from thioesters have been noted for their anti-inflammatory effects. They can act as leukotriene antagonists, which are useful in treating conditions such as asthma and allergic reactions . This property may be relevant to this compound, warranting further investigation into its anti-inflammatory capabilities.

Study on Antiviral Properties

A study published in December 2023 examined the antiviral properties of sulfanylbenzamide derivatives, revealing that modifications at the thioester position can enhance activity against HIV . While not directly studying this compound, the findings suggest similar compounds may exhibit beneficial antiviral effects.

In Vivo Studies on Anti-inflammatory Activity

Research on thioester compounds has demonstrated their efficacy in reducing inflammation in animal models. These studies indicate that compounds like this compound could potentially serve as therapeutic agents for inflammatory diseases .

Data Table: Comparative Biological Activities

CompoundActivity TypeMechanism of ActionReference
This compoundPotential AntiviralDisruption of viral protein function
Sulfanylbenzamide derivativesAntiviralZinc coordination disruption
Thioester compoundsAnti-inflammatoryLeukotriene antagonism

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